molecular formula C10H7Cl3N2O B1371064 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 1156946-42-7

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No.: B1371064
CAS No.: 1156946-42-7
M. Wt: 277.5 g/mol
InChI Key: LEBLICFRYNMLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 1-chloroethyl group and a 3,4-dichlorophenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3,4-dichlorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(1-Chloroethyl)-1-(3,4-dichlorophenyl)-6-methyl-1H-benzimidazole: This compound has a benzimidazole ring instead of an oxadiazole ring, which may result in different chemical properties and applications.

    2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-thiadiazole: This compound contains a thiadiazole ring, which includes a sulfur atom, potentially leading to different reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBLICFRYNMLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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